alpha-Methyltryptamine

説明

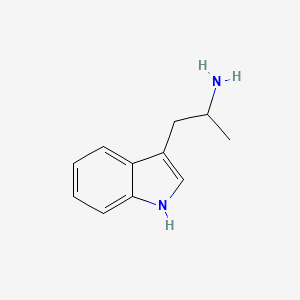

Structure

3D Structure

特性

IUPAC Name |

1-(1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQQURBVYWZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5118-26-3 (monoacetate), 66654-22-6 (mesylate), 879-36-7 (mono-hydrochloride) | |

| Record name | Indopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00861850 | |

| Record name | 1-(1H-Indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-26-3, 304-54-1 | |

| Record name | (±)-α-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(2-aminopropyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indopan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1H-Indol-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-aminopropyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIK35ACJ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

98-100 °C | |

| Record name | Indopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Historical Context of Scientific Investigation of Alpha Methyltryptamine

Early Synthesis and Characterization (Pre-1950s)

While some sources suggest alpha-Methyltryptamine (B1671934) was first synthesized in 1947, its initial description in scientific literature appears earlier. wikipedia.orgresearchgate.net In 1929, the compound was described as an antagonist of ergotamine. wikipedia.org The synthesis of α-MT was later published in 1947. researchgate.net This early work laid the foundation for future pharmacological investigations into the tryptamine (B22526) class of compounds. The alpha-methylation of the tryptamine structure makes α-MT a relatively poor substrate for monoamine oxidase A, which prolongs its half-life and allows it to enter the central nervous system. wikipedia.org

Investigations in the Mid-20th Century (1950s-1960s)

The mid-20th century marked a period of heightened interest in α-MT, with several pharmaceutical companies and researchers investigating its properties. wikipedia.org

During the 1960s, α-MT was investigated by pharmaceutical companies for its potential as an antidepressant. wikipedia.orgissuu.com The Upjohn Company, using the code name U-14,164E, conducted extensive clinical studies on the substance. wikipedia.orgfederalregister.gov However, Upjohn's research concluded that α-MT was a toxic substance that could produce psychosis, leading to the discontinuation of their clinical studies. issuu.comfederalregister.govusdoj.govpsu.edu

Simultaneously, the Swiss pharmaceutical company Sandoz also researched α-MT, designating it with the code name IT-290. wikipedia.orgoup.com Sandoz, known for the synthesis of other psychoactive compounds like lysergic acid diethylamide (LSD), explored α-MT's potential, though it was never brought to market by the company. wikipedia.orgoup.comresearchgate.net Another developmental code name associated with Sandoz's research into the dextrorotatory stereoisomer was IT-403. wikipedia.orgoup.com Sandoz also investigated a related compound, 4-Methyl-α-methyltryptamine (MP-809), as an antidepressant in Canada during the early 1960s, though it too was never marketed. wikipedia.org

In the 1960s, while Western pharmaceutical companies were conducting their initial research, α-MT was commercially marketed as an antidepressant in the Soviet Union. wikipedia.orgpsu.educhemeurope.com It was sold under the brand name Indopan in 5 mg and 10 mg tablets. wikipedia.orgissuu.comlegal-high-inhaltsstoffe.de The drug was developed due to its monoamine oxidase inhibitor (MAOI) properties. issuu.comnih.gov Despite its initial clinical use, Indopan was only available for a short period before being withdrawn. wikipedia.orgresearchgate.net

Data Tables

| 1960s | Withdrawal from Market | Indopan is withdrawn from clinical use in the Soviet Union after a short period. wikipedia.orgresearchgate.net |

Table 2: Pharmaceutical Research Designations for α-MT

| Company/Organization | Code Name / Brand Name |

|---|---|

| Sandoz | IT-290, IT-403 ((+)-αMT) wikipedia.orgoup.com |

| The Upjohn Company | U-14,164E wikipedia.org |

| Soviet Union | Indopan wikipedia.orgissuu.com |

| Other Developmental Codes | NSC-97069, PAL-17, Ro 3-0926 wikipedia.org |

Synthetic Methodologies and Enantiomeric Preparation

General Synthetic Routes for α-Methyltryptamines

Several foundational methods for synthesizing the α-Methyltryptamine scaffold have been established. One common route involves the nitroaldol condensation (Henry reaction) between indole-3-carboxaldehyde (B46971) and nitroethane, catalyzed by ammonium (B1175870) acetate. The resulting intermediate, 1-(3-indolyl)-2-nitropropene, is subsequently reduced to yield α-Methyltryptamine. orgsyn.org An alternative to this is the condensation of indole-3-acetone with hydroxylamine, which forms a ketoxime that is then reduced to the final amine. orgsyn.org

Another well-known synthesis involves the alkylation of nitroethane with gramine. chemicalbook.comtandfonline.com This reaction provides a derivative that can be reduced to form α-Methyltryptamine. chemicalbook.comtandfonline.com For substituted α-methyltryptamines, such as 7-alkoxy derivatives, a more complex route involving a Japp–Klingemann coupling reaction has been successfully employed. smolecule.com This particular synthesis starts with the reductive amination of diethyl (3-oxobutyl)malonate, followed by hydrolysis, Japp–Klingemann coupling with a diazonium salt, and a subsequent Fischer-type cyclization to build the core structure before final hydrolysis and decarboxylation steps. smolecule.com

Procedures for Optically Pure α-Methyltryptamine Enantiomers

The preparation of enantiomerically pure α-Methyltryptamine is crucial for studying stereospecific interactions. A robust procedure has been developed that begins with substituted indoles and proceeds through a key stereoselective step. wikipedia.orgresearchgate.net An alternative, direct approach is the reduction of the ethyl esters of D- and L-tryptophan to produce the corresponding enantiomers of α-Methyltryptamine. chemicalbook.comtandfonline.com

A pivotal step in the asymmetric synthesis of α-Methyltryptamine is the reductive amination of a substituted indole-2-propanone. wikipedia.orgresearchgate.net This reaction is performed using a chiral auxiliary, typically one of the pure enantiomers of α-methylbenzylamine. wikipedia.orgmdpi.com The process can be carried out under catalytic hydrogenation conditions, for example, using a palladium on carbon (Pd/C) catalyst. chemicalbook.com This stereoselective reaction results in the formation of a pair of diastereomeric amines. wikipedia.org The choice of the chiral auxiliary is fundamental as it dictates the stereochemical outcome of the reaction, leading to the desired enantiomeric configuration of the final product.

Following the reductive amination, the resulting mixture of diastereomeric amines must be separated. This is effectively achieved through chromatographic techniques. wikipedia.org Preparative centrifugal chromatography, using systems like a Chromatotron, has been shown to be an effective method for this separation on a preparative scale. wikipedia.orgresearchgate.net This physical separation is a critical step, as it allows for the isolation of each individual diastereomer, which then carries the desired stereochemistry forward to the final step. wikipedia.org The efficiency of this separation is paramount for achieving high enantiomeric purity in the final product.

Once the desired diastereomer has been isolated, the chiral auxiliary must be removed to yield the final optically pure α-Methyltryptamine enantiomer. This is accomplished through catalytic N-debenzylation. wikipedia.orgmdpi.com This chemical step removes the α-methylbenzyl group from the amine. A common and efficient method for this transformation is catalytic hydrogenolysis using a palladium on carbon (Pd-C) catalyst. psu.eduscientific.net This process is highly chemoselective and can be performed under mild conditions, preserving the structure of the tryptamine (B22526) and maintaining its enantiomeric purity. psu.edu The final product is often isolated as a hydrochloride salt. psu.edu

Chiral Analytical Techniques for Purity Assessment (e.g., Chiral HPLC)

Table 1: Summary of Enantiomeric Preparation of α-Methyltryptamine

| Step | Description | Key Reagents/Techniques | Reference |

|---|---|---|---|

| 1. Reductive Amination | Reaction of indole-2-propanone with a chiral amine to form diastereomers. | Indole-2-propanone, (R)- or (S)-α-methylbenzylamine, Pd/C, H₂ | wikipedia.orgmdpi.comchemicalbook.com |

| 2. Diastereomer Separation | Chromatographic isolation of the individual diastereomeric amines. | Preparative centrifugal chromatography (Chromatotron) | wikipedia.orgresearchgate.net |

| 3. N-Debenzylation | Removal of the chiral auxiliary to yield the final enantiomer. | Pd/C, H₂ | wikipedia.orgpsu.edu |

| 4. Purity Analysis | Assessment of optical and chemical purity. | Chiral HPLC (e.g., Astec® Cyclobond I™ 2000), Derivatization (e.g., 2-naphthoylamide) | wikipedia.orgresearchgate.netbiosynth.com |

Methodological Advancements in Indole-2-propanone Synthesis

The sequence involves:

Vilsmeier-Haack formylation to introduce an aldehyde group at the 3-position of the indole (B1671886) ring. psu.edu

A Henry reaction with nitroethane and ammonium acetate. psu.edu

Dehydration to form the corresponding nitroalkene. psu.edu

A modified Nef reaction using iron and hydrochloric acid (Fe-HCl) to convert the nitroalkene into the desired ketone, 1-(1H-indol-3-yl)propan-2-one. psu.edubiosynth.com

This ketone can then be used in the subsequent condensation and reduction steps to produce α-Methyltryptamine. psu.edubiosynth.com Another reported synthetic route to indole-3-acetone involves the reaction of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide with Methylmagnesium Bromide. chemicalbook.com

Table 2: Synthesis of 1-(1H-indol-3-yl)propan-2-one Intermediate

| Step | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack Formylation | 1H-Indole, POCl₃, DMF | Indole-3-carboxaldehyde | psu.edu |

| 2 | Henry Reaction | Indole-3-carboxaldehyde, Nitroethane, NH₄OAc | 1-(1H-indol-3-yl)-2-nitropropan-1-ol | psu.edu |

| 3 | Dehydration | 1-(1H-indol-3-yl)-2-nitropropan-1-ol | 1-(1H-indol-3-yl)-2-nitroprop-1-ene | psu.edu |

| 4 | Modified Nef Reaction | 1-(1H-indol-3-yl)-2-nitroprop-1-ene, Fe, HCl | 1-(1H-indol-3-yl)propan-2-one | psu.edubiosynth.com |

Molecular Pharmacology and Receptor Interactions

Monoaminergic System Modulation

alpha-Methyltryptamine (B1671934) significantly modulates the monoaminergic system by acting as both a releasing agent and a reuptake inhibitor of key neurotransmitters. wikipedia.orgrelease.org.uk Studies using rat brain synaptosomes have identified it as one of the most potent inhibitors and releasers of the three primary monoamines. nih.gov

This compound functions as a releasing agent for serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). wikipedia.orgrelease.org.uk This action is not uniform across all tryptamines; while many in this class promote serotonin release, the effects on dopamine and noradrenaline can vary. smw.ch The substitution at the alpha carbon on the tryptamine (B22526) structure, as seen in αMT, has been shown to enhance its potency as a dopamine and norepinephrine releaser compared to its parent compound, tryptamine. nih.gov Research indicates that αMT strongly increases the release of all three monoamines. nih.gov

Table 1: Neurotransmitter Releasing Properties of this compound

Summary of αMT's activity as a releasing agent for key monoamine neurotransmitters.

| Neurotransmitter | Releasing Activity | Reference |

|---|---|---|

| Serotonin (5-HT) | Acts as a releasing agent. | wikipedia.orgnih.gov |

| Norepinephrine (NE) | Acts as a releasing agent. | wikipedia.orgnih.gov |

| Dopamine (DA) | Acts as a releasing agent. | wikipedia.orgnih.gov |

In addition to promoting neurotransmitter release, this compound is a potent inhibitor of monoamine reuptake. nih.gov It demonstrates relatively balanced reuptake inhibition across the serotonin, norepinephrine, and dopamine transporters. wikipedia.orgrelease.org.uk The compound exhibits a high affinity for the serotonin transporter (SERT) and effectively inhibits the reuptake of all three monoamines, contributing to increased synaptic concentrations of these neurotransmitters. ecddrepository.org

Table 2: Monoamine Reuptake Inhibition Profile of this compound

Summary of αMT's activity as a reuptake inhibitor for key monoamine neurotransmitters.

| Transporter | Inhibition Activity | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | Acts as a reuptake inhibitor. | nih.govecddrepository.org |

| Norepinephrine Transporter (NET) | Acts as a reuptake inhibitor. | nih.govecddrepository.org |

| Dopamine Transporter (DAT) | Acts as a reuptake inhibitor. | nih.govecddrepository.org |

Serotonin Receptor Agonism

The pharmacological effects of this compound are also heavily influenced by its direct interactions with serotonin receptors.

This compound is characterized as a non-selective serotonin receptor agonist, meaning it binds to and activates multiple types of serotonin receptors rather than a single subtype. wikipedia.orgrelease.org.uk This broad activity profile is common among many tryptamine derivatives and contributes to the compound's complex effects. wikipedia.org

Research has investigated the binding affinity of αMT and related compounds for various serotonin receptor subtypes. While specific binding data for αMT is distributed across various studies, the tryptamine class is known to bind to a variety of 5-HT1 and 5-HT2 receptor subtypes with differing affinities. wikipedia.org For instance, the related compound α-Methylserotonin shows high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Studies on α-methyltryptamine enantiomers have revealed that substitutions on the indole (B1671886) ring influence enantioselectivity at 5-HT1B and 5-HT2 receptor subtypes. nih.gov The (+)-isomer of the related compound α-Ethyltryptamine was found to be a weak partial 5-HT2A agonist, approximately 54-fold less potent than α-methyltryptamine, indicating αMT possesses significant potency at this receptor. nih.gov

Table 3: Receptor Subtype Affinities of Related Tryptamines

Binding affinities (Ki) of α-Methylserotonin and 1-propyl-5-MeO-AMT at various serotonin receptor subtypes, providing context for the receptor interaction profile of α-methyltryptamines.

| Receptor Subtype | Reported Affinity (Ki) of α-Methylserotonin | Reported Affinity (Ki) of 1-propyl-5-MeO-AMT | Reference |

|---|---|---|---|

| 5-HT1A | 40–150 nM | 7,100 nM | wikipedia.orgwikipedia.org |

| 5-HT1B | 40–150 nM | 5,000 nM | wikipedia.orgwikipedia.org |

| 5-HT1D | 40–150 nM | >10,000 nM | wikipedia.orgwikipedia.org |

| 5-HT2A | High Affinity | 12 nM | wikipedia.orgwikipedia.org |

| 5-HT2C | High Affinity | 120 nM | wikipedia.orgwikipedia.org |

Activation of the serotonin 5-HT2A receptor is fundamental to the central nervous system effects of many tryptamines. smw.ch This specific receptor subtype is recognized as the primary target for classic hallucinogenic drugs. wikipedia.orgphysiology.org The hallucinatory effects induced by tryptamines are predominantly mediated through their direct agonist activity at serotonergic 5-HT2A receptors. smw.chnih.gov In preclinical studies, the head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is used to assess the potential for these effects. researchgate.net Tryptamine derivatives are known to elicit this response, which can be blocked by 5-HT2A antagonists, confirming the critical role of this receptor in their mechanism of action. researchgate.net

Enantioselective Binding at Serotonin Receptor Subtypes (e.g., 5-HT1B, 5-HT2)

The binding affinity of this compound's enantiomers varies depending on the serotonin receptor subtype and the presence of substituents on the aromatic ring. nih.gov Studies on rat frontal cortex homogenates have provided insights into this enantioselectivity. nih.gov

For the 5-HT2 receptor, the S(+) isomer of this compound was found to be essentially equipotent with its racemic mixture and twice as potent as the R(-) enantiomer. nih.gov In the case of tryptamines with a 5-hydroxy or 5-methoxy group, the S enantiomer demonstrates higher affinity for or is equipotent to the R enantiomer at serotonin binding sites. nih.gov

Conversely, this selectivity is reversed for 4-oxygenated alpha-methyltryptamines. nih.gov A 4-hydroxy or 4-methoxy substitution does not lead to an increased affinity compared to the unsubstituted compounds. nih.gov These findings have been instrumental in probing the structure-activity relationships of serotonin receptors. nih.gov

Monoamine Oxidase (MAO) Inhibition

Reversible Monoamine Oxidase-A (MAO-A) Inhibition

This compound and its analogs have demonstrated the ability to inhibit MAO-A. nih.govljmu.ac.uk Studies have shown that this inhibition is reversible. nih.govnih.govnih.gov For instance, the inhibitory effects of 5-fluoro-alpha-methyltryptamine (B1214598) (5-FMT), an analog of αMT, on MAO-A activity were found to be reversible in nature. nih.govnih.gov The enzyme activity returned to control levels within 24 hours after administration. nih.gov This characteristic distinguishes it from irreversible MAO inhibitors.

Quantitative Inhibition Potency (e.g., IC50 values)

The inhibitory potency of this compound and its analogs against MAO-A has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half. The IC50 value for αMT in inhibiting MAO-A has been reported to be 380 nM. wikipedia.org A study investigating thirteen αMT analogs found their IC50 values for MAO-A inhibition ranged from 0.049 to 166 μM. nih.govscience.gov

Four of the tested analogs also showed inhibitory activity against MAO-B, with IC50 values between 82 and 376 μM. nih.gov Notably, 7-Me-AMT exhibited the lowest IC50 value against MAO-A, comparable to the known MAO-A inhibitors harmine (B1663883) and harmaline. nih.gov

Impact of Alpha-Substitution on MAO-A Substrate Properties

The presence of a methyl group at the alpha carbon of the tryptamine structure makes this compound a poor substrate for MAO-A. wikipedia.org This alpha-substitution hinders the metabolic degradation of the compound by MAO-A, which in turn prolongs its half-life and allows it to cross the blood-brain barrier to exert its effects on the central nervous system. wikipedia.org This structural feature is a key determinant of its pharmacological activity. wikipedia.org

Inhibition of MAO Activity in Hepatic S9 Fractions

In vitro studies using human hepatic S9 fractions, which serve as a model for the human liver and contain both MAO-A and MAO-B isoforms, have demonstrated the inhibitory effects of this compound. nih.gov Research has shown that αMT, along with several of its analogs, can inhibit MAO activity in these liver preparations. nih.govcore.ac.uk This finding suggests that the inhibition of MAO by alpha-methylated tryptamines could have clinical relevance. nih.gov

Proposed Receptor Binding Conformations

Research into the structure-activity relationships of alpha-methyltryptamines has led to proposed models for their binding conformation at serotonin receptors. nih.gov To explain the observed enantioselectivity at 5-HT1B receptor binding sites, a specific conformation has been suggested. nih.govacs.org This proposed model posits that the ethylamine (B1201723) side chain of the molecule adopts a trans conformation and lies in a plane that is perpendicular to the plane of the indole ring. nih.gov This conformational arrangement is thought to be crucial for the interaction with and affinity for the 5-HT1B receptor. nih.gov

Analysis of Ethylamine Side Chain Orientation Relative to Indole Ring

The spatial arrangement of the ethylamine side chain in tryptamines is a critical determinant of their binding affinity and selectivity for serotonin receptors. For α-methyltryptamines, research suggests that the binding conformation at certain serotonin receptor subtypes involves the ethylamine side chain adopting a trans configuration, positioned in a plane perpendicular to the plane of the indole ring. nih.gov This specific orientation is thought to facilitate optimal interaction with the receptor's binding pocket.

Substitutions on the aromatic indole ring can influence this conformational preference and, consequently, the enantioselectivity of the compound at different 5-HT receptor subtypes. For instance, with a 5-hydroxy or 5-methoxy substitution, the (S)-enantiomer of αMT demonstrates higher or equivalent affinity compared to the (R)-enantiomer. nih.gov Conversely, this selectivity is reversed for 4-oxygenated α-methyltryptamines. nih.gov These findings underscore the interplay between the side chain's conformation and the electronic properties of the indole ring in modulating receptor interaction.

Importance of Indole Benzene (B151609) Portion for Receptor Affinity

The benzene portion of the indole nucleus is indispensable for the significant affinity of α-methyltryptamines at serotonin receptors, particularly the 5-HT2 subtype. researchgate.netwikipedia.org Studies comparing αMT to its analogue, 3-pyrrolylpropylamine, where the benzene ring is absent, reveal a dramatic loss of affinity for 5-HT2A receptors. wikipedia.org 3-Pyrrolylpropylamine shows negligible binding at 5-HT1A and 5-HT2A receptors, with a Ki value greater than 10,000 nM. wikipedia.org This demonstrates that the pyrrole (B145914) ring alone is insufficient to confer high-affinity binding.

Hydrophobic Binding Region on 5-HT2 Receptors

Research has identified a proposed hydrophobic region on 5-HT2 receptors that interacts with ligands like α-methyltryptamine. researchgate.netscite.ai This region is thought to accommodate alkyl substituents on the indole nucleus. To explore this, various N1- and/or C7-alkyl-substituted derivatives of α-methyltryptamine have been synthesized and evaluated. researchgate.net

It was found that the substitution of an n-propyl or amyl group at either the N1 or C7 position had a similar effect on affinity. researchgate.net This suggests a degree of flexibility in how ligands can orient themselves to interact with this hydrophobic pocket. The strategic placement of such hydrophobic groups can be exploited to enhance the affinity and selectivity of tryptamine derivatives for the 5-HT2 receptor. researchgate.net For example, N1-n-propyl-5-methoxy-α-methyltryptamine exhibits significant affinity and selectivity for 5-HT2 receptors over other 5-HT receptor subtypes. researchgate.net

Table of Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A | 5-HT1A | 5-HT1B | 5-HT1C | 5-HT1D |

|---|---|---|---|---|---|

| N1-n-propyl-5-methoxy-α-methyltryptamine | 12 | 7100 | 5000 | 120 | >10,000 |

| 3-Pyrrolylpropylamine | >10,000 | >10,000 | - | - | - |

Data sourced from Glennon et al., 1990. researchgate.netwikipedia.org

Preclinical Neurochemistry and Neurotransmitter Dynamics

Acute Administration Effects on Brain Monoamine Neurotransmitters in Rodent Models

Studies in rodent models demonstrate that alpha-Methyltryptamine (B1671934) (AMT) significantly influences the primary monoamine neurotransmitter systems. nih.gov The compound acts as a releasing agent and reuptake inhibitor for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). wikipedia.org Its effects are observable across various brain regions, indicating a broad impact on neurochemical balances. nih.gov The alpha-methyl group in its structure makes it a poor substrate for monoamine oxidase A (MAO-A), which prolongs its half-life and allows it to effectively enter the central nervous system. wikipedia.org

Acute administration of AMT in rats leads to distinct changes within the dopaminergic system. nih.govuni.lu Research using brain microdialysis shows that AMT administration results in a gradual, dose-dependent increase in the concentration of dopamine (DA). uni.lu Concurrently, the levels of dopamine's primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are decreased. uni.lu This pattern suggests that AMT's mechanism involves not only the release of dopamine but also the inhibition of its metabolic breakdown, likely through the inhibition of monoamine oxidase (MAO). uni.luusdoj.gov These effects indicate that the dopaminergic system is significantly involved in the stimulant effects of AMT. usdoj.govfederalregister.gov

The serotonergic system is profoundly affected by AMT administration. nih.gov Studies show that AMT increases brain levels of serotonin (5-HT). nih.gov In parallel, the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, is typically decreased. nih.govnih.gov This dual effect of elevating the parent neurotransmitter while reducing its metabolite is consistent with AMT's known properties as a serotonin releasing agent and a potent inhibitor of MAO-A, the enzyme responsible for 5-HT degradation. usdoj.govnih.gov These findings underscore the critical role of the serotonergic system in mediating the effects of AMT. federalregister.gov

Regional Neurochemical Changes (e.g., Prefrontal Cortex, Nucleus Accumbens, Hippocampus)

The neurochemical alterations induced by AMT are not uniform throughout the brain, with specific effects noted in key regions associated with mood, reward, and cognition. nih.gov A systematic investigation in rats measured monoamine levels in the prefrontal cortex (PFC), nucleus accumbens (NAc), dorsolateral striatum (DLS), and hippocampus (HIP) following AMT administration. nih.gov The study confirmed that AMT produced significant and region-specific effects on both the dopaminergic and serotonergic systems. nih.gov For instance, microdialysis studies have monitored neurotransmitter changes in the nucleus accumbens and frontal cortex, revealing increases in extracellular dopamine and serotonin levels. uni.luresearchgate.net Similarly, analysis of brain tissue from the hypothalamus, hippocampus, brainstem, striatum, and cortex after administration of related alpha-methylated tryptamines showed increased 5-HT levels and decreased 5-HIAA levels. nih.gov

Table 1: Summary of Acute AMT-Induced Neurochemical Changes in Rat Brain Regions

| Brain Region | Dopamine (DA) | DOPAC | HVA | Serotonin (5-HT) | 5-HIAA |

| Prefrontal Cortex | Increased nih.govresearchgate.net | Decreased researchgate.net | Decreased researchgate.net | Increased nih.govresearchgate.net | Decreased nih.govresearchgate.net |

| Nucleus Accumbens | Increased nih.govresearchgate.net | Decreased researchgate.net | Decreased researchgate.net | Increased nih.govresearchgate.net | Decreased nih.govresearchgate.net |

| Hippocampus | Increased nih.gov | Decreased nih.gov | Decreased nih.gov | Increased nih.govnih.gov | Decreased nih.govnih.gov |

| Striatum | Increased uni.lunih.gov | Decreased uni.lunih.gov | Decreased uni.lunih.gov | Increased nih.gov | Decreased nih.gov |

This table provides an interactive summary based on findings from multiple preclinical studies.

Studies on Serotonin Synthesis Tracer Development (e.g., Radiolabeled α-MT)

Radiolabeled this compound, specifically alpha-[11C]methyl-L-tryptophan ([11C]AMT), has been developed and validated as a tracer for measuring the rate of serotonin synthesis in vivo using positron emission tomography (PET). nih.govnih.gov Unlike the natural precursor tryptophan, AMT is not significantly incorporated into proteins, making it a more suitable tracer for this purpose. nih.gov The kinetic behavior of the tracer can be described by a three-compartment model, which allows for the calculation of a unidirectional uptake rate constant (K) representing the transport of [11C]AMT into brain tissue and its subsequent conversion and trapping. nih.govnih.gov

Preclinical studies in rats using radiolabeled AMT have demonstrated a highly specific distribution of the tracer. nih.govnih.gov Following systemic injection of alpha-[3H]methyl tryptophan, autoradiograms revealed a high concentration of radioactivity localized within serotonergic cell bodies. nih.govnih.gov These cell bodies were predominantly located in the dorsal raphe nucleus, a primary site of serotonin neurons in the brain. nih.govnih.gov Further analysis combining autoradiography with immunocytochemistry confirmed that the radioactivity was contained within immunoidentified serotonergic perikarya and dendritic processes in the raphe nucleus. nih.govnih.gov

Once inside the brain, radiolabeled AMT is metabolized into alpha-methyl-serotonin (α-MS). nih.govwikipedia.org The synthesis of alpha-[3H]methyl-serotonin in the brain following tracer administration was confirmed using high-performance liquid chromatography. nih.gov This newly synthesized α-MS is effectively trapped within serotonergic neurons because, unlike endogenous serotonin, it is not a substrate for the degradative enzyme monoamine oxidase. nih.govnih.govwikipedia.org Studies have also shown that the synthesized alpha-[3H]methyl-serotonin is stored with the releasable pool of serotonin and can be released from nerve terminals by K+-induced depolarization. nih.gov This metabolic trapping is fundamental to the utility of [11C]AMT as a PET tracer for quantifying serotonin synthesis capacity in the living brain. nih.govnih.gov

Tryptophan Metabolism Pathway Interactions (e.g., Kynurenine (B1673888) Pathway)

This compound (α-MT), as a structural analog of the essential amino acid L-tryptophan, interacts significantly with the primary pathways of tryptophan metabolism. nih.govwikipedia.org While tryptophan serves as a precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin, the vast majority—over 95%—of free tryptophan is catabolized through the kynurenine pathway. researchgate.netwikipedia.org This pathway is crucial in various physiological and pathological processes, including immune regulation. wikipedia.orgnih.gov

The initial and rate-limiting step in the kynurenine pathway is the conversion of tryptophan into N-formyl-kynurenine. nih.gov This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), which is primarily found in the liver, and indoleamine 2,3-dioxygenase (IDO), which is expressed in numerous tissues, including the brain and immune cells. wikipedia.org

Substrate Activity and In Vivo Imaging

Preclinical research has demonstrated that α-MT is a substrate for the kynurenine pathway, a property that has been leveraged for in vivo medical imaging. researchgate.net Specifically, the radiolabeled version of the compound, α-[11C]methyl-L-tryptophan (AMT), is used as a tracer in Positron Emission Tomography (PET) to non-invasively assess kynurenine pathway activity. nih.govnih.gov

Studies involving AMT PET have shown that in certain pathological conditions, such as in brain tumors and epileptogenic brain tissue, there is a marked increase in AMT uptake and retention. nih.gov This increased tracer accumulation is not typically associated with changes in serotonin synthesis but rather reflects heightened metabolism through the kynurenine pathway. nih.gov Research on resected brain tissue from these patients confirms a direct correlation between high AMT uptake on PET scans and increased expression of the IDO enzyme. nih.gov

Furthermore, the elevated metabolism of AMT through this pathway has been linked to changes in the levels of downstream metabolites. For instance, in epileptogenic brain tissue showing high AMT uptake, levels of quinolinic acid, a neuroactive kynurenine pathway metabolite, were found to be significantly higher—as much as fivefold—compared to adjacent, non-epileptogenic tissue. nih.gov This indicates that AMT PET can serve as a biomarker for the induction of the kynurenine pathway. nih.gov

Inhibition of Indoleamine 2,3-dioxygenase (IDO)

Beyond serving as a substrate, α-MT has also been shown to directly modulate the kynurenine pathway by acting as an inhibitor of IDO. google.com The inhibition of IDO is a significant area of therapeutic research, as the enzyme is implicated in creating an immunosuppressive microenvironment in conditions like cancer by depleting local tryptophan and producing immunomodulatory kynurenine metabolites. nih.govgoogle.com Patents have been filed for the use of alpha-methyl-tryptophan as an IDO inhibitor to modulate immune responses. google.com

This inhibitory action is not unique to α-MT within the tryptamine (B22526) family. Studies have also shown that other endogenous tryptamine-related compounds can modulate IDO activity. Research on recombinant human IDO (rhIDO) demonstrated that tryptamine and N,N-dimethyltryptamine (DMT) act as non-competitive inhibitors of the enzyme. nih.gov

Metabolism and Biotransformation Pathways

In Vitro Metabolite Profiling using Human Hepatocytes

In vitro studies using pooled human hepatocytes are instrumental in simulating human metabolism. When α-MT was incubated with a 10-donor pool of human hepatocytes for three hours, nine distinct metabolites were identified. nih.govresearchgate.netnih.gov These findings demonstrate that the primary metabolic transformations in humans include hydroxylation, followed by conjugation reactions such as O-sulfation and O-glucuronidation, as well as N-acetylation. nih.govresearchgate.net The consistency between these in vitro findings and metabolites found in postmortem human samples validates the suitability of the hepatocyte model for studying α-MT metabolism. nih.govresearchgate.netnih.gov

The metabolic reactions observed in human hepatocytes included:

Hydroxylation

O-sulfation

O-glucuronidation

N-acetylation

Combinations of these transformations nih.gov

Table 1: Metabolites of α-MT Identified in Human Hepatocyte Incubations Data derived from metabolite profiling studies. nih.gov

| Metabolite ID | Metabolic Transformation |

| Mhep1 | Hydroxylation + O-Glucuronidation |

| Mhep2 | Hydroxylation |

| Mhep3 | Hydroxylation + O-Sulfation |

| Mhep4 | Hydroxylation |

| Mhep5 | Hydroxylation + O-Glucuronidation |

| Mhep6 | Hydroxylation + O-Sulfation |

| Mhep7 | Hydroxylation + O-Sulfation + N-Acetylation |

| Mhep8 | Combination of Transformations |

| Mhep9 | N-Acetylation |

Identification of Metabolites in Preclinical Biological Samples (e.g., Rat Urine)

Preclinical studies, particularly using rat models, have provided foundational knowledge of α-MT's in vivo metabolism. Following oral administration of α-MT to male Wistar rats, urine samples were collected and analyzed. tandfonline.comnih.gov These investigations identified several Phase I metabolites. tandfonline.comnih.govwikipedia.orglegal-high-inhaltsstoffe.de

The primary metabolites detected in rat urine were:

2-Oxo-α-MT tandfonline.comnih.govwikipedia.org

6-Hydroxy-α-MT tandfonline.comnih.govwikipedia.org

7-Hydroxy-α-MT tandfonline.comnih.govwikipedia.org

1'-Hydroxy-α-MT nih.govwikipedia.org

Analysis of the urine samples after enzymatic hydrolysis revealed that a significant portion of the 6-hydroxy-α-MT and 7-hydroxy-α-MT metabolites were excreted as conjugates, indicating they had undergone Phase II metabolism. tandfonline.com This suggests that after the initial hydroxylation, these metabolites are further processed through conjugation pathways before elimination. tandfonline.com

Table 2: Metabolites of α-MT Identified in Rat Urine Data from in vivo studies in Wistar rats. tandfonline.comnih.govwikipedia.orglegal-high-inhaltsstoffe.de

| Metabolite | Position of Transformation | Type of Transformation |

| 2-Oxo-α-MT | Indole (B1671886) Ring (Position 2) | Oxidation |

| 6-Hydroxy-α-MT | Indole Ring (Position 6) | Hydroxylation |

| 7-Hydroxy-α-MT | Indole Ring (Position 7) | Hydroxylation |

| 1'-Hydroxy-α-MT | Propyl Side Chain | Hydroxylation |

Major Metabolic Transformations

The breakdown of α-MT is characterized by sequential metabolic reactions. Phase I reactions introduce or expose functional groups, primarily through hydroxylation, which then serve as sites for Phase II conjugation reactions, enhancing water solubility and facilitating excretion.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a primary and critical step in the metabolism of α-MT. In preclinical rat models, hydroxylation has been shown to occur at multiple positions on the molecule, including the 6th and 7th positions of the indole ring and the propyl side chain (1'-position). nih.govwikipedia.org 6-hydroxylation, in particular, has been identified as a significant metabolic route. nih.gov In vitro studies with human hepatocytes confirm that hydroxylation occurs on the indole core, producing metabolites such as Mhep2 and Mhep4, which are precursors for subsequent conjugation reactions. nih.gov

Following hydroxylation, the newly formed hydroxyl groups can undergo O-sulfation. This Phase II conjugation reaction involves the addition of a sulfonate group (SO₃⁻). In studies with human hepatocytes, two distinct hydroxy-α-MT sulfate metabolites (Mhep3 and Mhep6) were identified. nih.gov This pathway represents a significant route for the detoxification and elimination of hydroxylated intermediates. nih.govresearchgate.net

O-glucuronidation is another major Phase II pathway where glucuronic acid is attached to the hydroxyl groups of Phase I metabolites. This process significantly increases the water solubility of the metabolites, aiding in their renal elimination. The formation of hydroxy-α-MT glucuronide has been confirmed in human hepatocyte incubations, with metabolites like Mhep1 and Mhep5 being identified as products of this pathway. nih.gov The presence of these O-glucuronides in urine further underscores the importance of this conjugation step in human metabolism. nih.govresearchgate.net

N-glucuronidation involves the direct attachment of glucuronic acid to a nitrogen atom within the molecule. This metabolic transformation was identified as one of the pathways for α-MT in humans, observed in both in vitro hepatocyte studies and in the analysis of postmortem urine samples. nih.govresearchgate.netnih.gov This pathway contributes to the diversity of conjugated metabolites formed from α-MT.

N-Acetylation

N-acetylation represents a significant pathway in the metabolism of alpha-Methyltryptamine (B1671934) (α-MT). This process involves the addition of an acetyl group to the primary amine of the α-MT molecule. This biotransformation is consistent with the metabolism of other structurally related tryptamines. researchgate.netnih.gov

Research involving human hepatocyte incubations and analysis of postmortem samples has successfully identified N-acetyl-α-methyltryptamine as a metabolite. researchgate.netnih.govresearchgate.net In these studies, liquid chromatography high-resolution-tandem mass spectrometry (LC-HRMS/MS) was utilized to detect metabolites. The identification of an N-acetylated metabolite was confirmed by a characteristic mass shift corresponding to the addition of an acetyl group (+C₂H₂O). researchgate.net The fragmentation pattern of this metabolite indicated that the acetylation occurred at the primary amine of the ethylamine (B1201723) side chain. researchgate.net

The presence of N-acetyl-α-MT in blood samples suggests it may serve as a useful biomarker for confirming the consumption of α-MT. researchgate.netnih.govnih.govresearchgate.net

Table 1: Identified N-Acetylation Metabolite of this compound

| Parent Compound | Metabolic Process | Metabolite | Analytical Method | Biological Matrix |

| This compound | N-Acetylation | N-acetyl-α-methyltryptamine | LC-HRMS/MS | Human Hepatocytes, Blood, Urine |

Oxidative Deamination (e.g., Formation of 3-Indolylacetone)

Oxidative deamination is another key metabolic route for this compound. This pathway leads to the formation of the ketone metabolite, 3-indolylacetone. The alpha-methyl group on the side chain of α-MT makes it a relatively poor substrate for monoamine oxidase A (MAO-A), which slows its degradation compared to tryptamine (B22526) itself; however, deamination still occurs. nih.gov

This metabolic transformation is analogous to the deamination of other primary amines, such as amphetamine. nih.gov Studies utilizing rat liver microsomes have demonstrated the conversion of α-MT to 3-indolylacetone through this oxidative deamination process. researchgate.net The reaction involves the removal of the amino group from the side chain, which is then replaced by a keto group, yielding the corresponding acetone analog.

The formation of 3-indolylacetone is a significant step in the biotransformation of α-MT, contributing to the clearance of the compound from the body. researchgate.netnih.gov

Table 2: Oxidative Deamination of this compound

| Parent Compound | Metabolic Process | Key Enzyme Family (implicated) | Resulting Metabolite |

| This compound | Oxidative Deamination | Monoamine Oxidase (MAO) | 3-Indolylacetone |

O-Demethylation (for methoxylated analogs)

For methoxylated analogs of this compound, such as 5-methoxy-alpha-methyltryptamine (5-MeO-AMT), O-demethylation is a critical metabolic pathway. This reaction involves the removal of a methyl group from the methoxy substituent on the indole ring.

The O-demethylation of 5-MeO-AMT is primarily mediated by the cytochrome P450 enzyme CYP2D6. This enzymatic process results in the formation of 5-hydroxy-α-methyltryptamine (5-HO-AMT), also known as α-methylserotonin, which is an active metabolite. The mechanism for the related compound, 5-methoxytryptamine (5-MT), has been studied, showing that the P450 CYP2D6 enzyme catalyzes the reaction to produce serotonin (B10506). nih.gov This process is initiated by a hydrogen atom abstraction from the methoxy group. researchgate.net

This metabolic conversion is significant as it transforms the parent compound into a hydroxylated metabolite, which can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, facilitating its excretion.

Table 3: O-Demethylation of 5-methoxy-alpha-methyltryptamine

| Parent Compound | Metabolic Process | Key Enzyme | Resulting Metabolite |

| 5-methoxy-alpha-methyltryptamine (5-MeO-AMT) | O-Demethylation | Cytochrome P450 2D6 (CYP2D6) | 5-hydroxy-α-methyltryptamine (5-HO-AMT) |

Analytical Methodologies for Detection and Quantification in Research

Liquid Chromatography-High-Resolution-Tandem Mass Spectrometry (LC-HRMS/MS)

Liquid Chromatography-High-Resolution-Tandem Mass Spectrometry (LC-HRMS/MS) is a powerful technique for the comprehensive analysis of α-MT and its metabolites. nih.govresearchgate.net This method offers high sensitivity and specificity, making it suitable for identifying trace amounts of the compound in complex biological samples like blood and urine. nih.govdntb.gov.ua In a notable study, LC-HRMS/MS was used to profile α-MT metabolites in human hepatocyte incubations and postmortem samples. nih.govresearchgate.net The analysis was conducted in both positive and negative ionization modes to ensure the detection of a wide range of metabolites. nih.govresearchgate.net

The main metabolic pathways identified through this method include hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation. nih.govresearchgate.netdntb.gov.ua Specifically, nine metabolites were identified in vitro, with an additional eight found in urine samples from an overdose case. nih.govresearchgate.net Key biomarkers suggested for non-hydrolyzed urine are α-MT itself, hydroxy-α-MT glucuronide, and two hydroxy-α-MT sulfates. For blood, the recommended biomarkers include α-MT, two hydroxy-α-MT sulfates, and N-acetyl-α-MT. nih.gov

Despite its advantages, the signal intensity for α-MT can be low compared to other tryptamines under similar LC-HRMS conditions. nih.gov The primary ionization site is the primary amine on the alkyl side chain, leading to a major fragment at m/z 158.0964. nih.gov

Table 1: Key Findings from LC-HRMS/MS Analysis of α-MT

| Sample Type | Key Metabolites Identified | Recommended Biomarkers |

|---|---|---|

| Human Hepatocyte Incubations (in vitro) | 9 metabolites including hydroxylated and conjugated forms | N/A |

| Postmortem Urine | 17 metabolites in total (including those from in vitro) | α-MT, hydroxy-α-MT glucuronide, two hydroxy-α-MT sulfates |

Ultra-High Performance Liquid Chromatography-Tandem High-Resolution Mass Spectrometry (UPLC-LTQ-Orbitrap)

Ultra-High Performance Liquid Chromatography coupled with a Linear Ion Trap Quadrupole (LTQ) Orbitrap mass spectrometer (UPLC-LTQ-Orbitrap) is another advanced analytical technique used for the study of tryptamine (B22526) metabolites. nih.govbenthamdirect.comresearchgate.net This method combines the high separation efficiency of UPLC with the high mass accuracy and resolution of the Orbitrap detector, facilitating the precise identification of metabolites. mdpi.com

A study on the related compound 5-methoxy-α-methyltryptamine (5-MeO-AMT) in rat urine utilized UPLC-LTQ-Orbitrap to identify its metabolites. nih.govbenthamdirect.com The major metabolic pathways observed were O-demethylation, hydroxylation of the indole (B1671886) ring, and acetylation of the aliphatic amine. nih.govbenthamdirect.com This technique's ability to provide precise molecular weight and fragment ion data is crucial for elucidating the structures of unknown metabolites. nih.govresearchgate.net While this study focused on a structural analog, the methodology is directly applicable to the analysis of α-MT and its metabolites, offering a powerful tool for metabolic profiling. nih.govbenthamdirect.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic toxicology for the detection of various drugs, including tryptamines. nih.govdrugsandalcohol.ieresearchgate.net For compounds like α-MT, which may have limited volatility or thermal stability, derivatization is often employed to improve their chromatographic behavior and detection sensitivity. nih.govnih.gov

One established GC-MS method for α-MT involves derivatization with acetic anhydride (B1165640). nih.gov This method has been successfully applied to determine α-MT in whole blood and urine with a method detection limit (MDL) of 1 ng/ml in blood and 5 ng/ml in urine. nih.gov Another approach uses pentafluoropropionic anhydride for derivatization, which was employed in the analysis of a post-mortem case. researchgate.net

GC-MS can also be used to differentiate between positional isomers of aminopropylindoles, including α-MT (3-(2-aminopropyl)indole), without derivatization, although some isomers may co-elute. drugsandalcohol.ie However, for complex biological matrices, derivatization coupled with GC-MS provides a robust and sensitive analytical solution. nih.govcopernicus.org

Table 2: GC-MS Method Parameters for α-MT Detection

| Derivatizing Agent | Matrix | Method Detection Limit (MDL) |

|---|---|---|

| Acetic Anhydride | Whole Blood | 1 ng/ml |

| Acetic Anhydride | Urine | 5 ng/ml |

Software-Assisted Data Mining for Metabolite Screening

The complexity of metabolic profiles generated by high-resolution mass spectrometry techniques necessitates the use of sophisticated software for data processing and metabolite identification. nih.govresearchgate.netdntb.gov.ua Software-assisted data mining is an integral part of modern analytical workflows for α-MT metabolite screening. nih.govresearchgate.net

In the context of LC-HRMS/MS analysis of α-MT, software like Compound Discoverer is used to process raw data. brightspace.com This process involves comparing the acquired data against in silico predicted metabolite lists generated by tools such as BioTransformer. nih.govbrightspace.com This approach allows for an "all-inclusive" screening of potential metabolites by creating an inclusion list of predicted compounds and their metabolic transformations. nih.gov This automated data mining strategy significantly enhances the efficiency and accuracy of identifying novel metabolites in complex biological samples. nih.govdntb.gov.ua The use of machine learning algorithms is also showing promise in further improving the accuracy of detection by training models on large datasets of chemical signatures. lifetechnology.com

Development of Molecular Probe Strategies for Specific Detection

The rapid and highly sensitive detection of trace amounts of α-MT is crucial for public safety. lifetechnology.comlifeboat.com However, its structural similarities to other amines present a significant challenge for specific detection using methods like fluorescence. lifetechnology.comlifeboat.comacs.org To overcome this, novel molecular probe strategies are being developed. lifeboat.comcas.cn

Schiff Base-Based Fluorescent Probes

Schiff base-based fluorescent probes have emerged as a promising tool for the detection of various analytes, including amines. tubitak.gov.trnih.govresearchgate.netrsc.org These probes utilize the reaction between an aldehyde group on the probe and the amine group of the target analyte, leading to a change in fluorescence. tubitak.gov.tr A research team has developed a novel molecular probe strategy specifically for enhancing the detection sensitivity and selectivity for α-MT. lifeboat.comcas.cn This strategy focuses on improving the reactivity of Schiff base-based fluorescence probes with amines. lifeboat.com

Tuning Electron-Withdrawing Strength of π-Conjugate Bridge for Selectivity

A key innovation in the development of these fluorescent probes is the ability to tune the electron-withdrawing strength of the π-conjugate bridge within the probe's structure. lifeboat.comacs.orglifeboat.comfigshare.com By precisely modulating this property, it is possible to enhance the probe's selectivity for α-MT over other structurally similar amines. acs.orgresearchgate.net

Researchers have demonstrated that using different electron-withdrawing groups (e.g., -C₆H₄, -C₆H₂N₂, and -C₆H₂Br₂) as the π-conjugate bridge in a 2-dicyanomethylidene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF)-based probe allows for the classification and identification of organic amines with varying nucleophilicities. acs.org Notably, a probe with a -C₆H₂Br₂ bridge (BrFS–TCF) exhibited a superior nanomolar-level limit of detection (LOD) and an instantaneous response time (<0.1 s) for α-MT, with excellent selectivity against secondary, tertiary, aromatic, and even other primary amines. acs.org This strategy provides a new avenue for developing highly specific sensors for challenging analytes like α-MT. acs.org

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| α-Methyltryptamine | α-MT, AMT |

| 5-methoxy-α-methyltryptamine | 5-MeO-AMT |

| N-acetyl-α-MT | |

| hydroxy-α-MT glucuronide | |

| hydroxy-α-MT sulfate | |

| 2-dicyanomethylidene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran | TCF |

| 3-(2-aminopropyl)indole | 3-API |

| 5-(2-aminopropyl)indole (B590550) | 5-API, 5-IT |

| Bupivacaine | |

| Acetic anhydride |

Structure Activity Relationship Sar Studies and Analogs

Comparative Pharmacological Profiles with Substituted Tryptamines

The addition of a methyl group at the alpha position of the ethylamine (B1201723) side chain is a key structural feature of α-MT that differentiates it from other tryptamines and significantly influences its pharmacological activity. smolecule.com This modification provides resistance to metabolic degradation by monoamine oxidase (MAO), an enzyme that typically breaks down monoamines like serotonin (B10506). usdoj.govwikipedia.org

α-Ethyltryptamine (αET), a close structural analog of α-MT, features an ethyl group instead of a methyl group at the alpha position. acs.org Both α-MT and αET act as releasing agents for serotonin, norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgiiab.me However, αET is reported to be less stimulating and hallucinogenic than α-MT. iiab.medrugbank.com

Pharmacologically, αET is a potent releaser of serotonin, with a more than 10-fold selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) and norepinephrine transporter (NET). acs.org Specifically, its potencies (EC₅₀ values) for inducing release are 23.2 nM for SERT, 232 nM for DAT, and 640 nM for NET. acs.org For comparison, α-MT displays EC₅₀ values of 21.7 nM (SERT), 78.6 nM (DAT), and 112 nM (NET), indicating that α-MT is a more balanced monoamine releaser. acs.org

In terms of receptor interactions, αET has a lower affinity for 5-HT₂-like receptors in isolated rat fundus preparations compared to α-MT. nih.gov Racemic αET is a weak partial agonist at the 5-HT₂ₐ receptor, whereas the (+)-enantiomer of α-MT is significantly more potent. wikipedia.orgnih.gov

N,N-Dimethyltryptamine (DMT) is a structurally related tryptamine (B22526) that lacks the alpha-methyl group but has two methyl groups on the terminal nitrogen of the ethylamine side chain. smolecule.comusdoj.gov This structural difference leads to distinct pharmacological profiles. While α-MT is a monoamine releaser and reuptake inhibitor, DMT's primary mechanism is direct agonism at serotonin receptors, particularly the 5-HT₂ₐ receptor. usdoj.govfederalregister.govnih.gov

Comparative binding studies have shown differences in receptor affinities. For instance, α-MT has a lower affinity for 5-HT₁ receptors in rat brain homogenates (IC₅₀ = 5,700 nM) compared to DMT (IC₅₀ = 137 nM). nih.gov In an isolated rat fundus preparation, α-MT showed a 10-fold higher affinity than αET, while DMT's affinity was intermediate between the two. nih.gov

α-Methylisotryptamine (isoAMT) is a positional isomer of α-MT where the aminopropyl group is attached to the 2-position of the indole (B1671886) ring instead of the 3-position. ljmu.ac.uk Like α-MT, isoAMT acts as a monoamine releasing agent and a serotonin receptor agonist. wikipedia.org However, studies in animal models suggest that the (-)-enantiomer of α-methylisotryptamine does not exhibit the same misuse potential as compounds like cocaine, indicating a different pharmacological profile from some stimulants. wikipedia.org Derivatives of isoAMT have been developed as selective agonists for specific serotonin receptor subtypes, such as the 5-HT₂ₐ and 5-HT₂₋ receptors. wikipedia.org

N-Alkylated and N,N-Dialkylated Derivatives

The modification of the terminal amine group of the tryptamine side chain through N-alkylation or N,N-dialkylation has profound effects on the pharmacological properties of the resulting compounds. In the context of α-methyltryptamine analogs, these substitutions can influence receptor binding affinity, selectivity, and functional activity.

Research into the structure-activity relationships of tryptamines has demonstrated that N-alkylation can modulate activity at various receptors. nih.govresearchgate.net For instance, N-methylation and N-ethylation of tryptamine have been shown to reduce potency as a dopamine releaser compared to the non-alkylated parent compound. nih.gov While specific data for N-alkylated α-methyltryptamine is less detailed in the provided context, general principles from tryptamine SAR studies are informative. The size and nature of the alkyl groups are critical. For instance, many psychoactive N,N-dialkylated tryptamines exist, such as N,N-dimethyltryptamine (DMT). nih.govacs.org

Systematic studies on various N,N-dialkylated tryptamines reveal that the substituents on the amine nitrogen influence potency and affinity for 5-HT receptors. researchgate.net While N,N-diallyl groups have been synthesized and studied, much of the focus has been on N,N-dialkyl substituents like dimethyl or diethyl groups. researchgate.netacs.org

| Compound | Substitution | Effect on Dopamine Releasing Potency |

|---|---|---|

| Tryptamine | None | Baseline |

| N-Methyltryptamine | N-methylation | 6.8-fold reduction |

| N-Ethyltryptamine | N-ethylation | 5.2-fold reduction |

Positional Isomers and Stereoisomers

The spatial arrangement of atoms within the α-methyltryptamine molecule, both in terms of substituent position on the indole ring (positional isomers) and the three-dimensional orientation of the alpha-methyl group (stereoisomers), is a critical determinant of its pharmacological activity.

Positional Isomers:

The location of substituents on the indole ring can dramatically alter the compound's properties. For example, 4-methyl-α-methyltryptamine (4-Me-αMT) is a positional isomer of other methylated αMTs. wikipedia.org It has been investigated for its antidepressant-like effects but shows reduced psychostimulant-like potency compared to αMT. wikipedia.org Another positional isomer is 5-(2-aminopropyl)indole (B590550) (5-IT), which is structurally an isomer of α-methyltryptamine (3-(2-aminopropyl)indole). caymanchem.com

Stereoisomers:

α-Methyltryptamine possesses a chiral center at the alpha carbon, meaning it exists as two stereoisomers (enantiomers): (S)-(+)-α-methyltryptamine and (R)-(-)-α-methyltryptamine. acs.orgwikidoc.org Research has shown that these enantiomers can have different potencies and affinities for serotonin receptors. nih.gov

Studies on the enantiomers of various α-methyltryptamines have revealed that enantioselectivity at serotonin receptor subtypes varies depending on the aromatic substituents. nih.gov For 5-hydroxy or 5-methoxy substituted α-methyltryptamines, the (S)-enantiomer generally exhibits higher affinity or is equipotent to the (R)-enantiomer at 5-HT1B receptors. nih.gov Conversely, for 4-oxygenated α-methyltryptamines, this selectivity is reversed. nih.gov The S-(+)-α-MT isomer is generally considered the more active stereoisomer. wikidoc.org This highlights the importance of stereochemistry in the interaction between these ligands and their receptor targets.

| Substitution | Higher Affinity Enantiomer |

|---|---|

| 5-Hydroxy or 5-Methoxy | S-enantiomer or equipotent |

| 4-Hydroxy or 4-Methoxy | R-enantiomer |

Preclinical Behavioral Neuropharmacology

Locomotor Activity Assessments in Animal Models

The assessment of locomotor activity in animal models is a fundamental method for evaluating the stimulant or depressant effects of a compound. Studies have shown that AMT produces locomotor stimulant effects in animals. usdoj.gov This stimulant action is thought to be mediated by both the serotonin (B10506) (5-HT) and dopamine (B1211576) systems. usdoj.gov

In one study involving wild-type (WT) and dopamine transporter knockout (DAT-KO) mice, AMT administered intraperitoneally (IP) had different effects. In WT mice, there was no significant change in locomotor activity compared to saline. However, in DAT-KO mice, which exhibit baseline hyperlocomotion, AMT significantly reduced the total distance traveled, indicating a complex interaction with the dopamine system. plos.org Conversely, other research has noted that while some phenethylamines can depress mouse locomotor activity, others may stimulate activity at low doses. researchgate.net For instance, the related compound 5-methoxy-α-methyltryptamine (5-MeO-AMT) has been observed to produce hypolocomotion, a decrease in movement, rather than hyperactivity. wikipedia.org

| Animal Model | Observation | Postulated Mechanism | Reference |

|---|---|---|---|

| General Animal Models | Produces locomotor stimulant effects. | Mediated by serotonin and dopamine systems. | usdoj.gov |

| Wild-Type (WT) Mice | No significant effect on distance traveled compared to saline. | - | plos.org |

| Dopamine Transporter Knockout (DAT-KO) Mice | Significantly reduced hyperlocomotion. | Interaction with dopamine transporter function. | plos.org |

Discriminative Stimulus Effects in Animal Models

Drug discrimination studies in animals are used to characterize the subjective effects of a substance. In these paradigms, animals are trained to recognize the internal state produced by a specific drug and differentiate it from a control substance, typically saline. The ability of a novel compound to substitute for the training drug indicates that it produces similar subjective effects.

Research has consistently shown that AMT produces behavioral effects in animals that are substantially similar to those of the Schedule I hallucinogens 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and 3,4-methylenedioxymethamphetamine (MDMA). usdoj.govecddrepository.org In animals trained to discriminate DOM, AMT fully substitutes, suggesting it has comparable hallucinogenic-like properties. federalregister.gov The potency of these DOM-like effects for various tryptamine (B22526) derivatives has been shown to correlate well with their hallucinogenic potencies in humans. federalregister.gov

Furthermore, AMT also partially mimics the discriminative stimulus effects of amphetamine. federalregister.gov This profile, showing substitution for both classic hallucinogens and stimulants, highlights its complex pharmacological nature. The related compound, α-ethyltryptamine (α-ET), was the first tryptamine shown to produce stimulus effects similar to MDMA. nih.gov Studies with α-ET demonstrated that it generalized to DOM, and MDMA-stimulus substitution also occurred. nih.gov

| Training Drug | Result of AMT Administration | Interpretation | Reference |

|---|---|---|---|

| DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) | Full substitution | Produces similar hallucinogenic-like subjective effects. | federalregister.gov |

| MDMA (3,4-methylenedioxymethamphetamine) | Substitution/Similar effects reported | Shares subjective effects with entactogens. | usdoj.govecddrepository.org |

| Amphetamine | Partial substitution/mimicry | Possesses some stimulant-like subjective effects. | federalregister.gov |

Receptor-Mediated Behavioral Effects (e.g., 5-HT2A activation)

The behavioral effects of AMT and related tryptamines are largely mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor. usdoj.govecddrepository.org Activation of 5-HT2A receptors in the cortex is a key mechanism underlying the effects of many hallucinogenic drugs. nih.gov

A widely used behavioral proxy for 5-HT2A receptor activation in rodents is the head-twitch response (HTR). researchgate.netnih.gov Studies have shown that alpha-methylated tryptamine derivatives, such as 5-fluoro-alpha-methyltryptamine (B1214598) (5-FMT) and 6-fluoro-alpha-methyltryptamine (6-FMT), induce a rapid HTR in mice. nih.gov This response was absent in derivatives lacking the alpha-methyl group. nih.gov The HTR induced by these compounds is linked to increased activity of central 5-HT neurons, likely due to monoamine oxidase A (MAO-A) inhibition, which leads to greater interaction of serotonin with postsynaptic 5-HT2A receptors. nih.gov

Similarly, 5-methoxy-α-methyltryptamine (5-MeO-AMT) has been shown to elicit the HTR in mice, an effect that can be blocked by the 5-HT2A receptor antagonist ketanserin. wikipedia.orgnih.gov This provides direct evidence that the behavior is mediated by the 5-HT2A receptor. nih.gov The potency of various compounds to induce HTR in mice has been found to have a strong positive correlation with their reported hallucinogenic potencies in humans and with their substitution potencies in drug discrimination studies, further solidifying the link between 5-HT2A receptor activation and psychedelic-like behavioral effects. researchgate.net

Compound Reference Table

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | AMT |

| 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane | DOM |

| 3,4-methylenedioxymethamphetamine | MDMA |

| Serotonin | 5-HT |

| Dopamine | DA |

| alpha-Ethyltryptamine | α-ET |

| 5-methoxy-α-methyltryptamine | 5-MeO-AMT |

| 5-fluoro-alpha-methyltryptamine | 5-FMT |

| 6-fluoro-alpha-methyltryptamine | 6-FMT |

| Ketanserin | - |

| Amphetamine | - |

Q & A

Q. What are the primary pharmacological targets of AMT, and how do these inform experimental design for in vitro studies?

AMT acts as a serotonin receptor agonist (particularly 5-HT1A, 5-HT2A, and 5-HT2C subtypes) and inhibits monoamine oxidase (MAO) . For in vitro studies, researchers should prioritize receptor-binding assays (e.g., competitive radioligand displacement) using transfected cell lines expressing human serotonin receptors. Dose-response curves should account for AMT’s MAO inhibition, requiring concurrent measurement of monoamine levels (e.g., serotonin, dopamine) via HPLC or LC-MS to disentangle dual mechanisms .

Q. What methodologies are recommended for studying AMT metabolism in preclinical models?

Human liver microsomes (HLMs) are critical for phase I metabolism analysis. Protocols should include incubation of AMT with HLMs and NADPH, followed by LC-MS/MS to identify metabolites (e.g., hydroxylated or N-oxidized derivatives). For in vivo models, use of CYP2D6-genotyped animals is advised due to AMT’s reliance on this enzyme for metabolism . Include negative controls with CYP inhibitors (e.g., quinidine for CYP2D6) to validate metabolic pathways .

Q. How should researchers address conflicting data on AMT’s acute toxicity in human case reports?

Case studies report fatalities linked to hyperthermia, seizures, and serotonin syndrome . To resolve contradictions, systematically compare co-ingested substances (e.g., SSRIs, MAOIs), genetic polymorphisms (e.g., CYP2D6 poor metabolizers), and postmortem toxicokinetic data. Use pooled human hepatocytes to simulate metabolic variability and assess drug-drug interaction risks .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in AMT’s receptor affinity profiles across studies?

Discrepancies in receptor binding (e.g., 5-HT2A vs. 5-HT2C selectivity) may arise from assay conditions (e.g., buffer pH, GTPγS concentrations). Employ functional assays (e.g., calcium flux, β-arrestin recruitment) alongside binding assays to distinguish agonist efficacy from potency. Cross-validate findings using knock-out rodent models or selective antagonists (e.g., ketanserin for 5-HT2A) .

Q. How can researchers model AMT’s neurodevelopmental impacts given its serotonergic activity?

AMT’s structural similarity to serotonin suggests potential effects on neurodevelopment. Use embryonic stem cell-derived neuronal cultures or zebrafish models to assess neurite outgrowth and synaptic plasticity under AMT exposure. Measure transcriptional changes in serotonin-related genes (e.g., SLC6A4, HTR2A) via RNA-seq and correlate with behavioral outcomes (e.g., larval motility assays) .

Q. What statistical approaches are optimal for analyzing AMT’s dose-dependent effects in behavioral studies?

Non-linear mixed-effects modeling (NLME) is recommended for dose-response data to account for inter-individual variability. For longitudinal studies (e.g., locomotor activity in rodents), use repeated-measures ANOVA with Greenhouse-Geisser correction. Report effect sizes (e.g., Cohen’s d) and pre-register alpha thresholds (e.g., p < 0.01) to mitigate false positives in small-sample neuropharmacology studies .

Q. How do AMT’s enantiomers differ in pharmacokinetic and pharmacodynamic properties?

The (R)-enantiomer exhibits greater receptor affinity and MAO inhibition compared to (S)-AMT . Use chiral chromatography (e.g., HPLC with β-cyclodextrin columns) to separate enantiomers in plasma samples. In vivo, administer enantiomerically pure forms to rodents and compare brain-to-plasma ratios via microdialysis. Pair with computational docking studies to predict stereospecific binding to 5-HT receptors .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。